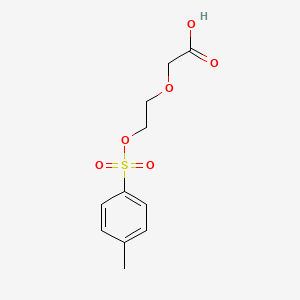

Tos-PEG1-O-CH2COOH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H14O6S |

|---|---|

Peso molecular |

274.29 g/mol |

Nombre IUPAC |

2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |

InChI |

InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |

Clave InChI |

IDFPMFGPJAPLGA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Tos-PEG1-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-PEG1-O-CH2COOH, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This document details its molecular characteristics and provides representative protocols for its use, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound, also known by its synonyms Tos-PEG1-acid and 3-(tosyloxy)propanoic acid, is a valuable crosslinking reagent. Its structure is characterized by three key components: a tosyl (Tos) group, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid (-COOH) group.

-

Tosyl Group (Tos): This functional group, derived from p-toluenesulfonic acid, is an excellent leaving group. This property makes it highly susceptible to nucleophilic substitution reactions, enabling the covalent attachment of the linker to molecules containing nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).

-

PEG1 Linker: The single ethylene glycol unit provides a short, hydrophilic spacer. The inclusion of a PEG moiety can enhance the aqueous solubility of the resulting conjugate, a crucial factor when working with hydrophobic biomolecules or small molecule drugs.[]

-

Carboxylic Acid (-COOH): The terminal carboxylic acid provides a second reactive handle. It can be activated to react with primary and secondary amines to form stable amide bonds.[] This dual reactivity is fundamental to its utility as a linker molecule.

The combination of these functional groups in a single molecule allows for the sequential and controlled conjugation of two different molecular entities.

Molecular Profile

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅S | [] |

| Molecular Weight | 244.26 g/mol | [] |

| Purity | ≥95% | [] |

| Boiling Point | 439.7 ± 28.0 °C at 760 mmHg | |

| Density | 1.345 ± 0.06 g/cm³ | |

| IUPAC Name | 3-[(4-methylphenyl)sulfonyloxy]propanoic acid | |

| Canonical SMILES | CC1=CC=C(S(=O)(OCCC(O)=O)=O)C=C1 |

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a heterobifunctional linker in the synthesis of complex biomolecules. Its architecture is particularly well-suited for the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

The role of this compound in this context is to covalently connect the ligand that binds to the target protein of interest (POI) with the ligand that recruits the E3 ligase. The length and chemical nature of the linker are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC using a bifunctional linker such as this compound. This workflow demonstrates the sequential conjugation of the two distinct ligands to the linker.

Experimental Protocols

While specific experimental conditions will vary depending on the substrates, the following section provides detailed, representative methodologies for the key reactions involving this compound.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of an amine-containing molecule (e.g., a POI ligand) with the tosyl group of the linker.

Materials:

-

Amine-containing molecule (e.g., POI-NH₂)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF to a final concentration of approximately 0.1 M.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker intermediate.

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol outlines the coupling of the carboxylic acid on the ligand-linker intermediate with an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

Ligand-Linker Intermediate with a terminal carboxylic acid (from Protocol 1)

-

Amine-containing molecule (e.g., E3-Ligand-NH₂)

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like NHS)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve the ligand-linker intermediate (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography or preparative HPLC.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound does not directly participate in a signaling pathway but is a critical component in the synthesis of molecules that hijack a cellular pathway: the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

This guide provides a foundational understanding of this compound for its application in advanced drug development and bioconjugation. The provided protocols are representative and may require optimization for specific molecular substrates.

References

An In-depth Technical Guide to Tos-PEG1-O-CH2COOH: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG1-O-CH2COOH, also known as 2-(2-(p-tolylsulfonyloxy)ethoxy)acetic acid, is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Chemical Properties

This compound is a small molecule characterized by a terminal tosyl group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit. This structure imparts a unique combination of reactivity and hydrophilicity, making it a versatile building block in bioconjugation and medicinal chemistry.

The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to molecules bearing nucleophilic functional groups such as amines, thiols, or hydroxyls. The terminal carboxylic acid can be activated to react with primary and secondary amines, forming stable amide bonds. The short PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve the pharmacokinetic properties of drug candidates.

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)acetic acid |

| Synonyms | Tos-PEG1-acid, PROTAC Linker 28 |

| CAS Number | 1259387-78-4 |

| Molecular Formula | C11H14O6S |

| Molecular Weight | 274.29 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[1] |

| Storage Conditions | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective tosylation of the primary alcohol of a suitable precursor, such as 2-(2-hydroxyethoxy)acetic acid. The carboxylic acid group is generally protected during the tosylation reaction to prevent unwanted side reactions.

Experimental Protocol:

Materials:

-

2-(2-hydroxyethoxy)acetic acid

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrogen (H2) gas

-

Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Protection of the Carboxylic Acid

-

To a solution of 2-(2-hydroxyethoxy)acetic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl-protected intermediate.

Step 2: Tosylation of the Primary Alcohol

-

Dissolve the benzyl-protected intermediate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.0 eq) to the solution.

-

Add tosyl chloride (1.2 eq) portion-wise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the tosylated and protected product.

Step 3: Deprotection of the Carboxylic Acid

-

Dissolve the purified product from Step 2 in ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

The following diagram illustrates the general synthesis workflow:

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs due to its defined length and versatile reactivity. The tosyl group can be displaced by a nucleophile on a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon), while the carboxylic acid can be coupled to an amine-containing ligand for the target protein of interest.

The general workflow for synthesizing a PROTAC using this linker is as follows:

Case Study: Targeting IRAK4 in Inflammatory Signaling

A key application of PROTACs is in the targeted degradation of proteins involved in disease-related signaling pathways. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of inflammatory signaling through the NF-κB and MAPK pathways. Overactivation of IRAK4 is implicated in various autoimmune and inflammatory diseases. PROTACs designed to degrade IRAK4 represent a promising therapeutic strategy.

A hypothetical PROTAC utilizing a short PEG linker, such as that derived from this compound, could be synthesized to target IRAK4 for degradation. The PROTAC would consist of a ligand that binds to IRAK4, the PEG1 linker, and a ligand that recruits an E3 ligase like VHL or Cereblon.

The mechanism of action of such a PROTAC is depicted in the following signaling pathway diagram:

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure, predictable reactivity, and ability to impart favorable physicochemical properties make it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The ability to rationally design and synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their degradation efficiency and overall therapeutic potential. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like this compound is expected to grow significantly. This guide provides a foundational understanding of its properties and synthesis to aid in the advancement of this exciting area of therapeutic research.

References

A Technical Guide to Carboxylic Acid Functionalization of PEG Linkers

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their inherent biocompatibility, hydrophilicity, flexibility, and low immunogenicity make them ideal for modifying therapeutic proteins, peptides, and nanoparticles.[1][2] Among the various derivatives, carboxylated PEG linkers (HOOC-PEG) are particularly versatile due to the ability of the carboxylic acid group to form stable amide bonds with amine-containing molecules, such as the lysine residues in proteins.[2][] This functional group provides a convenient handle for covalent attachment, enabling the creation of advanced bioconjugates and drug delivery systems.

This technical guide provides an in-depth exploration of the synthesis, activation, characterization, and application of carboxylated PEG linkers, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Carboxylated PEG Linkers

The introduction of a terminal carboxylic acid group onto a PEG molecule can be achieved through several chemical strategies. The choice of method often depends on the starting PEG material (e.g., PEG-diol, methoxy-PEG), desired purity, and scalability.

Direct Oxidation of PEG-Alcohols

A common and direct method involves the oxidation of the terminal primary alcohol groups of PEG to carboxylic acids. This can be accomplished using various oxidizing agents.

-

Chromium Trioxide (CrO₃): Strong oxidizing agents like chromium trioxide in an acidic medium can effectively convert PEG-diols to PEG-dicarboxylic acids. While this method is cost-effective, it requires a multi-step extraction and washing process to remove residual chromium, which is highly toxic.

-

TEMPO-mediated Oxidation: A milder and more environmentally friendly approach uses stable nitroxide radicals like (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (NaOCl). This method proceeds under alkaline conditions and minimizes the risk of ether bond cleavage within the PEG backbone, leading to a more uniform product.

Reaction with Cyclic Anhydrides

PEG's terminal hydroxyl groups can be reacted with cyclic anhydrides, such as succinic anhydride, to form an ester linkage that terminates in a free carboxyl group. This method is efficient for converting PEG alcohols into carboxylated derivatives and incorporates a spacer group (e.g., a succinyl group) between the PEG chain and the terminal acid.

Hydrolysis of PEG-Esters

Starting with a PEG-ester derivative (e.g., a t-butyl ester), the carboxylic acid can be generated through hydrolysis. Acid-catalyzed hydrolysis, often using trifluoroacetic acid (TFA), is effective for deprotecting t-butyl esters to yield the final carboxylic acid with high purity. Basic hydrolysis (saponification) using a base like sodium hydroxide is also a common method.

Data Presentation

Table 1: Comparison of Synthesis Methods for Carboxylated PEG

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Citations |

| Direct Oxidation | PEG-Diol / mPEG-OH | CrO₃, H₂SO₄ | 90-96% | Cost-effective, high conversion (>98%) | Harsh conditions, uses toxic chromium, requires extensive purification. | |

| TEMPO Oxidation | PEG-Diol / mPEG-OH | TEMPO, NaBr, NaOCl | ~100% conversion | Mild conditions, avoids ether bond cleavage, environmentally friendly. | May require careful pH control. | |

| Anhydride Reaction | PEG-Diol / mPEG-OH | Succinic Anhydride, DMAP | High | Efficient, introduces a spacer arm. | Introduces an ester linkage which may be susceptible to hydrolysis. | |

| Ester Hydrolysis | PEG-t-butyl ester | Trifluoroacetic Acid (TFA) | 84-98% | High purity product (>99%), avoids harsh oxidation. | Requires pre-functionalized PEG-ester starting material. |

Table 2: Key Characterization Techniques for Carboxylated PEG

| Technique | Purpose | Key Observables | Citations |

| ¹H NMR Spectroscopy | Structural Confirmation | Appearance of signals for methylene protons adjacent to the carboxyl group (e.g., ~4.1 ppm). | |

| MALDI-MS | Molecular Weight Confirmation | Provides mass distribution of the polymer, confirming successful modification without degradation. | |

| Acid-Base Titration | Quantify Carboxyl Groups | Determines the number of carboxylic acid groups per PEG molecule. | |

| FTIR Spectroscopy | Functional Group Analysis | Detection of C=O stretching vibration characteristic of carboxylic acids (~1702-1730 cm⁻¹). | |

| Size-Exclusion Chromatography (SEC) | Purification & Purity Analysis | Separates the PEG conjugate from unreacted protein and reagents based on size. | |

| LC-MS/MS | Quantitative Analysis | Highly sensitive and selective method for quantifying PEG and PEGylated molecules in biological samples. |

Experimental Protocols

Protocol 1: Synthesis of PEG-Dicarboxylic Acid via Direct Oxidation

-

Dissolution: Dissolve 5 g of PEG-diol (e.g., MW 3400) in 25 mL of water containing 8 mL of concentrated sulfuric acid (96%) in a round-bottom flask.

-

Oxidation: While stirring, add an aqueous solution of 0.235 g of chromium trioxide (CrO₃) in 5 mL of water to the PEG solution. The solution will turn from orange to a green-blue color.

-

Reaction: Stir the reaction mixture for 8 hours at ambient temperature.

-

Extraction: Add 25 mL of water to the reaction mixture and extract three times with 100 mL of dichloromethane (CH₂Cl₂).

-

Washing: Combine the organic layers and wash them twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.

-

Drying and Precipitation: Dry the combined organic layers with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Precipitate the final product by adding the concentrated solution to 150 mL of cold diethyl ether.

-

Isolation: Filter the solid precipitate and dry it under vacuum. The expected yield is approximately 90-96%.

-

Characterization: Confirm the structure using ¹H-NMR, MALDI-MS, and acid-base titration.

Protocol 2: Synthesis of Carboxylated PEG via Reaction with Succinic Anhydride

-

Dissolution: Dissolve PEG-alcohol (1 equivalent), succinic anhydride (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like toluene or dichloromethane.

-

Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen).

-

Purification: Precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Isolation: Filter the precipitate and wash with diethyl ether to remove excess anhydride and catalyst. Dry the product under vacuum.

-

Characterization: Verify the formation of the succinylated PEG-carboxylic acid using FTIR and ¹H NMR.

Protocol 3: Activation of PEG-Carboxylic Acid using EDC/NHS

This protocol prepares the carboxylated PEG for conjugation to amine-containing molecules.

-

Reagent Preparation: Equilibrate 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to room temperature before use.

-

Dissolution: Dissolve the HOOC-PEG linker (1 equivalent) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

-

Activation: Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the PEG solution.

-

Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting PEG-NHS ester is now ready for conjugation.

-

Conjugation: Add the amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.2-7.5) to the activated PEG solution. Let the conjugation reaction proceed for 2 hours at room temperature.

-

Quenching: Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine to consume any unreacted PEG-NHS ester.

Protocol 4: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

-

Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the expected PEG-protein conjugate.

-

Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS) at a constant flow rate.

-

Sample Loading: Concentrate the quenched reaction mixture and inject it onto the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer. The larger PEG-protein conjugate will elute first, followed by the smaller unconjugated protein and excess reagents.

-

Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify and pool the fractions containing the purified conjugate.

Visualizations

Caption: Key synthesis routes for preparing di-carboxylic acid PEG.

Caption: Workflow for amine conjugation via EDC/NHS activation.

Caption: Conceptual model of a targeted PEG-prodrug conjugate.

Applications of Carboxylated PEG Linkers

The versatility of the carboxylic acid group makes these linkers fundamental to several advanced applications.

-

Bioconjugation (PEGylation): The most common application is the covalent attachment of PEG to proteins, peptides, or antibodies. This process, known as PEGylation, can mask antigenic sites, reduce immunogenicity, and increase the hydrodynamic size of the molecule, thereby extending its plasma half-life by reducing renal clearance.

-

Drug Delivery: Carboxylated PEGs are crucial components in drug delivery systems. They can be used to solubilize hydrophobic drugs, form the hydrophilic shell of nanoparticles, and create targeted prodrugs that release the active agent at a specific site.

-

Surface Modification: Surfaces of materials, such as nanoparticles or medical devices, can be modified with carboxylated PEGs. This creates a hydrophilic, biocompatible coating that suppresses the non-specific binding of proteins and improves colloidal stability in biological fluids.

References

An In-depth Technical Guide to the Solubility and Stability of Tos-PEG1-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG1-O-CH2COOH, a monodisperse polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in drug development.

Core Concepts: Solubility

The solubility of a compound is a fundamental physicochemical property that influences its utility in various applications, from reaction chemistry to formulation. This compound, possessing both a hydrophilic PEG spacer and a more hydrophobic tosyl group, exhibits a nuanced solubility profile.

Qualitative Solubility

The presence of the short PEG chain imparts a degree of hydrophilicity to the molecule, rendering it soluble in water and other polar organic solvents. General technical information for PEG-based molecules indicates good solubility in common laboratory solvents.[1]

Quantitative Solubility Data

| Solvent | Expected Solubility | Notes |

| Water | Soluble | The PEG chain and carboxylic acid group enhance aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many organic compounds, including PROTAC linkers. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving PEG derivatives. |

| Methanol | Soluble | The polarity of methanol is generally sufficient to dissolve short-chain PEGs. |

| Ethanol | Soluble | Similar to methanol, ethanol is a viable solvent. |

| Dichloromethane (DCM) | Soluble | The presence of the tosyl group may enhance solubility in chlorinated solvents. |

| Acetonitrile (ACN) | Soluble | Often used in reversed-phase HPLC, indicating solubility. |

| Diethyl Ether | Insoluble | PEGs are generally insoluble in nonpolar ethers.[1] |

| Hexanes | Insoluble | Insoluble in nonpolar aliphatic hydrocarbons. |

Note: The exact solubility values can be influenced by factors such as temperature, pH (in aqueous solutions), and the presence of other solutes. It is recommended to perform solubility testing for specific applications.

Core Concepts: Stability

The stability of this compound is a critical consideration for its storage and handling, as degradation can impact its reactivity and the integrity of the final PROTAC molecule. The primary points of potential instability are the tosyl group and the ether linkages of the PEG chain.

Hydrolytic Stability

The tosylate group is an excellent leaving group and is susceptible to nucleophilic substitution, including hydrolysis. This reaction is expected to be more pronounced under basic conditions due to the increased concentration of the hydroxide nucleophile. In acidic conditions, the ether linkages of the PEG chain could be susceptible to cleavage, though this is generally less facile than the hydrolysis of the tosyl group.

Thermal Stability

PEG compounds can undergo thermal degradation, particularly in the presence of oxygen.[2] This process can involve chain scission and the formation of various degradation products, including aldehydes and formic esters. For short-chain PEGs, this process may be less pronounced than for high molecular weight polymers.

Photostability

Exposure to light, particularly UV radiation, can contribute to the degradation of PEG-containing molecules. It is advisable to store this compound and its solutions protected from light.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the tosyl group, yielding p-toluenesulfonic acid and the corresponding hydroxy-PEG-acid. Oxidative degradation of the PEG chain is also a possibility under harsh conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These protocols are adapted from established methods for PEGylated compounds and can be tailored to specific laboratory capabilities.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or equivalent for agitation and temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.

-

Preparation of Saturated Solutions: In microcentrifuge tubes, add an excess amount of this compound to a known volume of PBS (e.g., 1 mL).

-

Equilibration: Place the tubes in a thermomixer set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

HPLC Analysis: Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound. A standard curve should be prepared using the stock solution to quantify the concentration accurately.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Protocol for Stability Study under Forced Degradation

This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

HPLC system as described in section 3.1

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different stress condition media (acidic buffer, neutral buffer, basic buffer, and 3% H₂O₂). A control solution in a non-degrading solvent (e.g., acetonitrile) should also be prepared.

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values at an elevated temperature (e.g., 40 °C, 60 °C).

-

Oxidative Stability: Incubate the solution with hydrogen peroxide at room temperature or a slightly elevated temperature.

-

Thermal Stability: Store the solid compound and a solution in a neutral buffer at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching (if necessary): For some reactions (e.g., oxidation), it may be necessary to quench the reaction before analysis.

-

HPLC Analysis: Analyze the samples by HPLC. The chromatograms should be monitored for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point. If possible, identify the degradation products using a mass spectrometer coupled to the HPLC.

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Caption: Logical flow for a forced degradation stability study of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains limited in public literature, the provided information on the general characteristics of PEG and tosylated compounds, along with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals. It is imperative to conduct specific experimental verification of these properties within the context of the intended application to ensure the quality and efficacy of the resulting therapeutic agents.

References

Commercial Availability and Technical Guide for Tos-PEG1-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Tos-PEG1-O-CH2COOH, a versatile PEG-based linker. This document also includes detailed experimental protocols for its synthesis and application in the assembly of Proteolysis Targeting Chimeras (PROTACs), complete with workflow visualizations to aid in experimental design and execution.

Commercial Availability and Suppliers

This compound, also known as PROTAC Linker 28, is readily available from a variety of chemical suppliers specializing in reagents for drug discovery and life sciences research. The table below summarizes key information from prominent suppliers to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |

| Immunomart | T18621 | Not specified | 274.29 | -20°C |

| MedChemExpress | HY-125844 | >98% | 274.29 | -20°C (powder), -80°C (in solvent) |

| BLD Pharm | BD01186337 | ≥95% | 274.29 | 2-8°C |

| ChemScene | CS-0105286 (related) | ≥97% (for Tos-PEG1-CH2-Boc) | 330.40 (for Tos-PEG1-CH2-Boc) | 2-8°C (Sealed in dry) |

| Biopharma PEG | Not specified | ≥95% (for OH-PEG1-CH2COOH) | 120.1 (for OH-PEG1-CH2COOH) | -5°C (Dry, avoid sunlight) |

Note: Data for related compounds from some suppliers are included for reference, as direct listings for this compound may vary. Researchers are advised to visit the supplier websites for the most current pricing and availability information.

Experimental Protocols

Synthesis of Tosylated PEG Linkers

The synthesis of tosylated PEG linkers, such as this compound, is a fundamental process for introducing a good leaving group (tosylate) onto a PEG chain, enabling subsequent nucleophilic substitution reactions. The following is a general protocol for the tosylation of a hydroxyl-terminated PEG acid.

Materials:

-

OH-PEG1-O-CH2COOH (or other hydroxyl-PEG-acid)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve the starting hydroxyl-PEG-acid (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture. If the reaction is slow, a catalytic amount of DMAP can be added.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure tosylated PEG linker.

Application in PROTAC Assembly: Amide Bond Formation

This compound serves as a bifunctional linker in PROTAC synthesis. The carboxylic acid moiety can be coupled with an amine-containing ligand (either the E3 ligase ligand or the target protein ligand) via amide bond formation. The tosyl group can then be displaced by a nucleophile (e.g., an alcohol or amine) on the other ligand.

The following protocol details the initial amide coupling step.

Materials:

-

This compound (1 equivalent)

-

Amine-containing ligand (e.g., pomalidomide derivative) (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA)

-

Argon or Nitrogen atmosphere

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the amine-containing ligand (1 equivalent) to the activated linker solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash with a 5% aqueous solution of lithium chloride (LiCl) to remove DMF.

-

Wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC to obtain the pure amide-coupled product.

Visualizations

Synthesis of a Tosylated PEG Linker

The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for Protein Degradation

Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules to hijack the cell's natural protein disposal machinery. At the heart of these molecules, known as Proteolysis Targeting Chimeras (PROTACs), lies the chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. This technical guide provides a comprehensive overview of bifunctional linkers for researchers, scientists, and drug development professionals. It details their mechanism of action, classification, and physicochemical properties, and explores the rational design principles that govern their optimization. Furthermore, this guide includes quantitative data on the performance of various linkers and provides detailed protocols for key experimental assays essential for the evaluation of PROTAC molecules.

Introduction to Targeted Protein Degradation

Targeted Protein Degradation harnesses the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] The UPS is a primary mechanism for protein catabolism in eukaryotic cells, where proteins are marked for destruction by the covalent attachment of ubiquitin, a small regulatory protein. This process is mediated by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

Bifunctional degraders, or PROTACs, are heterobifunctional molecules engineered to co-opt this system. They consist of three distinct components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The Bifunctional Linker: Core of the PROTAC Molecule

While the warhead and anchor provide specificity, the linker plays a pivotal role in the overall activity of the PROTAC.[2] Its primary function is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized to achieve efficient and selective protein degradation. A poorly designed linker can lead to steric clashes, unfavorable protein-protein interactions, or suboptimal physicochemical properties, rendering the PROTAC ineffective.

Mechanism of Action: The Ternary Complex

The cornerstone of PROTAC action is the formation of a stable and productive ternary complex. This event brings the target protein into close proximity with the recruited E3 ligase, facilitating the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another catalytic cycle.

An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

Classification and Properties of Bifunctional Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific POI-E3 ligase pair.

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.

-

Alkyl Chains: Simple hydrocarbon chains are a frequent starting point. They offer a high degree of conformational freedom but can contribute to high lipophilicity, potentially impacting solubility.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding.

While their flexibility can be advantageous by allowing the PROTAC to adopt multiple conformations, it can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.

Rigid Linkers

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated moieties (e.g., alkynes, triazoles) to introduce conformational constraints.

-

Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding. This can lead to improved potency, selectivity, and better pharmacokinetic properties.

-

Disadvantages: They are often more synthetically challenging to prepare, and a suboptimal rigid geometry can hinder the formation of a productive ternary complex.

"Smart" Linkers

Recent innovations include "smart" or functional linkers that confer additional properties to the PROTAC molecule.

-

Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable and adds rigidity.

-

Photoswitchable Linkers: These linkers incorporate photoresponsive moieties (e.g., azobenzenes) that allow for spatiotemporal control of PROTAC activity using light.

Impact of Linker Properties on PROTAC Performance

The optimization of a PROTAC is a multiparameter process where the linker's characteristics are paramount.

Linker Length

The length of the linker is a critical parameter that must be empirically optimized.

-

Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.

-

Too Long: An excessively long linker may not effectively bring the two proteins into close proximity for efficient ubiquitination or may favor the formation of unproductive binary complexes over the desired ternary complex (a phenomenon known as the "hook effect").

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly impacts the drug-like properties of the PROTAC. PROTACs are often large molecules that violate traditional drug-likeness guidelines (like Lipinski's Rule of Five), making properties like solubility and cell permeability significant challenges.

-

Hydrophilicity: Incorporating polar groups like PEGs or amides can improve aqueous solubility.

-

Lipophilicity: More lipophilic linkers can enhance cell permeability but may decrease solubility. A balance is crucial.

-

The "Chameleon Effect": Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytosol, aiding permeability.

Attachment Points

The points at which the linker connects to the warhead and anchor ligands are also critical. The "exit vector" from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of well-characterized targets like the Bromodomain and Extra-Terminal (BET) protein BRD4.

Table 1: Impact of Linker Type and E3 Ligase on BRD4 Degradation

| PROTAC | E3 Ligase Recruited | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|---|

| MZ1 | VHL | PEG | H661, H838 | 8, 23 | ~100% at 100 nM |

| ARV-825 | CRBN | PEG/Alkyl | Burkitt's Lymphoma | < 1 | >95% |

| dBET1 | CRBN | PEG | HeLa | ~4 | >90% |

| ARV-771 | VHL | PEG/Alkyl | CRPC | < 5 | Not Reported |

Data compiled from multiple sources. Note: Direct comparison is challenging due to variations in experimental conditions.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|

| PEG/Alkyl | 9 | > 1000 | < 20 |

| PEG/Alkyl | 12 | 190 | ~75 |

| PEG/Alkyl | 15 | 31 | > 95 |

| PEG/Alkyl | 18 | 44 | > 95 |

Data adapted from a study on TBK1 degraders.

Table 3: Biophysical Characterization of the MZ1 Ternary Complex (VHL-MZ1-BRD4BD2)

| Method | Binary Affinity KD (nM) (PROTAC to VHL) | Ternary Affinity KD (nM) (PROTAC to VHL in presence of BRD4BD2) | Cooperativity (α) |

|---|---|---|---|

| SPR | 71 | 4.8 | 15 |

| ITC | 66 | 4.4 | 15 |

| ¹⁹F NMR | 79 | 2.5 | 31 |

Cooperativity (α) is calculated as KDbinary / KDternary. An α > 1 indicates positive cooperativity. Data compiled from multiple sources.

Key Experimental Protocols for Linker Evaluation

A systematic workflow is essential to evaluate and compare the efficiency of different PROTAC linkers. This involves a suite of biophysical and cellular assays.

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific binding. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imager. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from the dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique to measure the kinetics (kₐ, kₑ) and affinity (Kₑ) of binary and ternary complex formation in real-time.

Methodology:

-

Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase, e.g., VHL or CRBN complex) onto a sensor chip surface.

-

Binary Interaction Analysis: To measure the PROTAC's affinity for the immobilized E3 ligase, flow serial dilutions of the PROTAC over the chip surface and measure the binding response.

-

Ternary Complex Analysis: To measure ternary complex formation and stability, pre-incubate a fixed, near-saturating concentration of the POI with serial dilutions of the PROTAC. Flow these mixtures over the E3 ligase-immobilized surface.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ). Calculate the cooperativity factor (α) by dividing the Kₑ of the binary interaction by the Kₑ of the ternary interaction (α = Kₑbinary / Kₑternary).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Prepare the protein (e.g., E3 ligase) and the titrant (PROTAC, or PROTAC pre-complexed with POI) in an identical, well-matched buffer to minimize heats of dilution. Degas all solutions.

-

Binary Titration: Place the E3 ligase solution in the sample cell. Titrate in the PROTAC solution from the syringe in a series of small injections, measuring the heat change after each injection.

-

Ternary Titration: To assess ternary complex formation, place the E3 ligase in the sample cell and titrate in a solution containing the PROTAC and a saturating concentration of the POI.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine Kₑ, n, ΔH, and entropy (ΔS). Cooperativity can be inferred by comparing the binding thermodynamics of the binary and ternary interactions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC engages its intended target protein within the complex environment of an intact cell. The principle is that ligand binding typically stabilizes a protein against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with the PROTAC at various concentrations or a vehicle control.

-

Heat Shock: Heat the treated cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lysis and Separation: Lyse the cells (if not already done) and separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization. Dose-response curves at a fixed temperature can be used to determine an EC₅₀ for target engagement.

Conclusion and Future Outlook

The bifunctional linker is a central component in the design of effective and drug-like PROTACs. Its optimization is a complex, iterative process that requires a deep understanding of the interplay between its structural features and the resulting biological and physicochemical properties. While early designs relied heavily on flexible alkyl and PEG chains, the field is rapidly advancing toward more sophisticated, rigid, and functional linkers to enhance potency, selectivity, and pharmacokinetic profiles. The continued development of advanced computational modeling, structural biology techniques, and robust biophysical assays will further enable the rational design of linkers, accelerating the discovery of next-generation protein degraders for a wide range of diseases.

References

Technical Guide: Tos-PEG1-O-CH2COOH as a Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and targeted drug delivery, the role of chemical linkers is paramount. These molecules bridge bioactive agents to carrier molecules, influencing the stability, solubility, and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive overview of 2-(p-Toluenesulfonyloxy)acetic acid, a heterobifunctional linker commonly referred to as Tos-PEG1-O-CH2COOH. With a single polyethylene glycol (PEG) unit, this linker offers a short, hydrophilic spacer, while the tosyl and carboxylic acid functionalities provide versatile handles for covalent conjugation. Its application is particularly relevant in the development of antibody-drug conjugates (ADCs), nanoparticle surface modification, and the PEGylation of proteins and peptides.

Core Compound Specifications

The compound 2-(p-Toluenesulfonyloxy)acetic acid is a foundational building block for creating stable bioconjugates. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-(p-Toluenesulfonyloxy)acetic Acid | |

| Synonym(s) | This compound, Tosylglycolic Acid | |

| CAS Number | 39794-77-9 | [] |

| Molecular Formula | C₉H₁₀O₅S | [] |

| Molecular Weight | 230.24 g/mol | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Chemical Reactivity and Applications

The utility of this compound lies in its bifunctional nature. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid can be activated for amide bond formation.

The Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a well-established activating group in organic synthesis. When attached to the PEG spacer, it renders the adjacent carbon susceptible to nucleophilic attack by functional groups commonly found in biomolecules, such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH). This reaction forms a stable, covalent bond, making it an ideal strategy for attaching the linker to proteins, peptides, or other bioactive molecules. The tosylate anion is a stable leaving group, which drives the reaction to completion.

The Carboxylic Acid Functionality

The terminal carboxylic acid group provides a second point of attachment. It can be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS), to react with primary amines on a second molecule, such as a drug payload, a targeting ligand, or a surface-modified nanoparticle. This results in the formation of a stable amide bond.

Key Applications

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG spacer can help to improve the solubility and reduce aggregation of the final ADC.[2][3]

-

Protein and Peptide PEGylation: The attachment of this short PEG linker can improve the pharmacokinetic properties of therapeutic proteins and peptides, potentially increasing their circulation half-life and reducing immunogenicity.

-

Nanoparticle Surface Modification: this compound can be used to functionalize the surface of nanoparticles, improving their stability in biological media and providing a point of attachment for targeting ligands.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is recommended for each specific application.

General Synthesis of this compound

The synthesis of 2-(p-Toluenesulfonyloxy)acetic acid typically involves the reaction of a protected glycolic acid derivative with tosyl chloride, followed by deprotection. A general laboratory-scale synthesis is outlined below.

References

Safety and Handling of Tos-PEG1-O-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG1-O-CH2COOH, also known as 3-(tosyloxy)propanoic acid, is a heterobifunctional linker molecule commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, a single ethylene glycol unit to enhance hydrophilicity, and a terminal carboxylic acid for conjugation with amines. Understanding the safety and handling of this reagent is paramount to ensure laboratory safety and experimental success.

Physicochemical and Hazard Information

Due to the lack of a specific Safety Data Sheet, the following tables summarize the known properties of this compound and the general hazards associated with PEG derivatives and tosylates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Tos-PEG1-acid, 3-(tosyloxy)propanoic acid, PROTAC Linker 28 | [][2] |

| CAS Number | 1259387-78-4 | [] |

| Molecular Formula | C10H12O5S | [] |

| Molecular Weight | 244.26 g/mol | [] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | ≥95% (typical for commercial products) | |

| Boiling Point | 439.7±28.0 °C at 760 mmHg (predicted) | |

| Density | 1.345±0.06 g/cm3 (predicted) | |

| Storage | 2-8°C for short term (days to weeks) or -20°C for long term (months to years) |

Table 2: General Hazard Information

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Based on general PEG data, it is expected to have low acute toxicity. | Avoid inhalation, ingestion, and direct contact with skin and eyes. |

| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged or repeated contact. | Wear protective gloves and a lab coat. |

| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |

| Respiratory Sensitization | Not classified as a respiratory sensitizer, but inhalation of dust should be avoided. | Work in a well-ventilated area or use a fume hood. |

| Reactivity | The tosyl group is a reactive leaving group. The compound is stable under recommended storage conditions. Reacts with strong oxidizing agents and nucleophiles. | Store away from incompatible materials. |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols.

-

Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles are required.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Plausible Synthesis Protocol for this compound

Step 1: Protection of the Carboxylic Acid

The carboxylic acid of 3-hydroxypropanoic acid is first protected, for example, as a benzyl ester, to prevent unwanted side reactions.

Step 2: Tosylation of the Hydroxyl Group

The protected 3-hydroxypropanoic acid is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the tosylate.

Step 3: Deprotection of the Carboxylic Acid

The protecting group on the carboxylic acid is removed to yield the final product, this compound.

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For large spills, contain the spill and follow institutional procedures for chemical cleanup.

-

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Polyethylene glycol and its derivatives are generally considered biodegradable and not hazardous waste, but local regulations should always be consulted.

Visualizations

Diagram 1: Plausible Synthesis Workflow for this compound

Caption: A plausible three-step synthesis workflow for this compound.

Diagram 2: Safety and Handling Logical Flow

Caption: Logical workflow for the safe handling and disposal of chemical reagents.

References

The Role of Short Poly(ethylene glycol) Linkers in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical biology and drug development, the precise connection between different molecular entities is paramount. Short poly(ethylene glycol) (PEG) linkers have emerged as indispensable tools, offering a versatile and tunable platform for conjugating biomolecules, enhancing drug properties, and enabling novel therapeutic strategies.[1][2] These flexible, hydrophilic spacers, typically comprising 2 to 12 ethylene glycol units, play a crucial role in the design and efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] This technical guide provides an in-depth exploration of the applications of short PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their quest for more effective and safer therapies.

Core Applications of Short PEG Linkers

Short PEG linkers are instrumental in several key areas of chemical biology due to their unique physicochemical properties. Their hydrophilicity improves the solubility and reduces aggregation of hydrophobic molecules, while their flexibility allows for optimal spatial orientation between conjugated partners. Furthermore, the defined lengths of monodisperse PEG linkers enable precise control over the distance between moieties, a critical factor in many biological applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Short PEG linkers are frequently incorporated into ADC design to:

-

Enhance Solubility and Stability: Many cytotoxic payloads are hydrophobic and prone to aggregation. The inclusion of a hydrophilic PEG linker can mitigate this, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability.

-

Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.

-

Modulate Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. Short PEG linkers are the most commonly used motifs in PROTAC design for several reasons:

-

Improved Solubility and Permeability: The hydrophilic nature of PEG linkers enhances the solubility of often large and greasy PROTAC molecules, which can also improve cell permeability.

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Tunability: The ability to easily synthesize PEG linkers of varying lengths allows for the systematic optimization of PROTAC efficacy.

Data Presentation: Quantitative Impact of Short PEG Linkers

The length of the short PEG linker has a profound impact on the performance of ADCs and PROTACs. The following tables summarize quantitative data from various studies to illustrate these effects.

Impact of Short PEG Linker Length on ADC Performance

| PEG Linker Length | Average Drug-to-Antibody Ratio (DAR) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (t½) | Clearance (mL/day/kg) | Reference(s) |

| No PEG | ~4 | Low | Short | ~15 | |

| PEG2 | 8 | 35-45 | Increased | ~10 | |

| PEG4 | 8 | 35-45 | Increased | ~7 | |

| PEG8 | 8 | 75-85 | Significantly Increased | ~6 | |

| PEG12 | 8 | 75-85 | Significantly Increased | ~6 |

Note: The presented data is a synthesis from multiple sources and specific values can vary depending on the antibody, payload, and tumor model.

Impact of Short PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase Ligand | PEG Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |

| BRD4 | Pomalidomide | 0 (no PEG) | < 0.5 µM | >90 | |

| BRD4 | Pomalidomide | 1-2 PEG units | > 5 µM | <50 | |

| BRD4 | Pomalidomide | 4-5 PEG units | < 0.5 µM | >90 | |

| BTK | Pomalidomide | < 4 PEG units | 1-40 | >90 | |

| BTK | Pomalidomide | ≥ 4 PEG units | 1-40 | >90 |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. The number of atoms in the PEG linker is an approximation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving short PEG linkers in the synthesis and evaluation of ADCs and PROTACs.

Synthesis of a Bifunctional PEG Linker (Example: Azido-PEG-NHS ester)

This protocol describes a general method for synthesizing a heterobifunctional PEG linker with an azide for click chemistry and an NHS ester for amine conjugation.

Materials:

-

HO-PEG-CO2tBu

-

Sodium azide (NaN3)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvents (DMF, DCM)

Procedure:

-

Mesylation: Dissolve HO-PEG-CO2tBu in anhydrous DCM and cool to 0°C. Add TEA, followed by the dropwise addition of MsCl. Stir at 0°C for 2 hours and then at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Azidation: Dissolve the mesylated PEG in anhydrous DMF and add NaN3. Heat the reaction to 80°C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography to obtain N3-PEG-CO2tBu.

-

Deprotection: Dissolve N3-PEG-CO2tBu in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain N3-PEG-COOH.

-

NHS Ester Formation: Dissolve N3-PEG-COOH and NHS in anhydrous DCM. Cool to 0°C and add DCC. Stir at 0°C for 2 hours and then at room temperature overnight. Filter the reaction to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to yield the final Azido-PEG-NHS ester.

ADC Synthesis via Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a drug-linker construct containing a maleimide group to the sulfhydryl groups of a reduced antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG-drug construct

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: Dissolve the mAb in PBS. Add a 10-20 fold molar excess of TCEP or DTT. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Purification of Reduced Antibody: Remove excess reducing agent using a desalting column or SEC, eluting with degassed PBS.

-

Conjugation: Immediately add the Maleimide-PEG-drug construct (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution. A 1.5-5 fold molar excess of the drug-linker per sulfhydryl group is typically used.

-

Incubation: Gently mix and incubate the reaction at 4°C for 4-16 hours or at room temperature for 1-2 hours.

-

Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine or cysteine relative to the initial maleimide concentration. Incubate for 20 minutes.

-

Purification of ADC: Purify the ADC from unconjugated drug-linker and other small molecules using SEC.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" approach to couple an azide-functionalized ligand-linker with an alkyne-functionalized ligand.

Materials:

-

Azide-functionalized component (e.g., POI ligand-PEG-N3)

-

Alkyne-functionalized component (e.g., E3 ligase ligand-alkyne)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., 1:1 t-BuOH/H2O, DMF, or DMSO)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 1 M). In another tube, prepare a solution of CuSO4 and THPTA in water (e.g., 100 mM CuSO4, 500 mM THPTA).

-

Reaction Initiation: Add the sodium ascorbate solution (5-10 equivalents) to the reaction mixture, followed by the CuSO4/THPTA solution (0.1-0.5 equivalents of CuSO4).

-

Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the PROTAC product using reverse-phase HPLC.

In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.

Materials:

-

Target antigen-positive and negative cell lines

-

Complete cell culture medium

-

ADC and control antibodies/drugs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the ADC and appropriate controls (e.g., unconjugated antibody, free drug). Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-